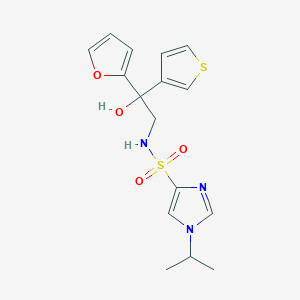

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-12(2)19-8-15(17-11-19)25(21,22)18-10-16(20,13-5-7-24-9-13)14-4-3-6-23-14/h3-9,11-12,18,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVIHMUXOXMSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene moiety, and an imidazole core. This compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The presence of the sulfonamide functional group is significant as it is known for diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| Functional Groups | Furan, Thiophene, Imidazole, Sulfonamide |

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, compounds featuring furan and thiophene rings have demonstrated activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

A comparative study showed that related compounds exhibited IC50 values ranging from 0.12 to 15.63 µM against different cancer cell lines, suggesting that modifications in the chemical structure can enhance biological activity .

Inhibition of Carbonic Anhydrase

One notable biological activity of sulfonamides is their ability to inhibit carbonic anhydrase (CA) isoenzymes. This inhibition can be therapeutically relevant in conditions like glaucoma and certain types of cancer where bicarbonate levels need modulation . Preliminary studies suggest that this compound may exhibit similar inhibitory effects on CA isoenzymes.

Case Studies and Research Findings

- Antimicrobial Study : A study involving structurally similar sulfonamides demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of folate synthesis pathways .

- Anticancer Activity : In vitro assays revealed that related compounds had IC50 values ranging from 0.11 to 48.37 µM against various cancer cell lines, indicating significant cytotoxic effects . Further modifications to the imidazole core could enhance these activities.

- Carbonic Anhydrase Inhibition : Research has shown that certain sulfonamide derivatives selectively inhibit CA IX at nanomolar concentrations, which could be beneficial in cancer therapy .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) .

- Maintain temperatures between 0–5°C during sensitive steps (e.g., sulfonamide coupling) to suppress side reactions .

Advanced: How can density functional theory (DFT) predict electronic properties and reactive sites?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model:

Q. Case Study :

- A related imidazole-sulfonamide showed calculated HOMO-LUMO gaps of ~4.2 eV, correlating with experimental oxidative stability .

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., imidazole proton at δ 7.8–8.2 ppm; hydroxy group at δ 5.2–5.5 ppm) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~319.4 m/z) .

- X-ray crystallography : Use SHELX for single-crystal structure determination (e.g., C–S bond length ~1.76 Å) .

Advanced: How to resolve contradictions in biological activity across assays?

Methodological Answer:

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Dose-response curves : Ensure IC₅₀ values are consistent (e.g., 0.5–2 µM for ACAT inhibition) .

- Structural analogs : Test compounds with modified thiophene/furan groups to isolate activity drivers .

Example : Discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative cell wall differences .

Basic: What stability profiles are observed under varying pH and temperature?

Methodological Answer:

- pH Stability : Stable at pH 5–7 (24 hrs, >90% intact); degrades in strong acid/base (pH <2 or >10) via sulfonamide cleavage .

- Thermal Stability : Decomposition onset at 150°C (DSC analysis). Store at –20°C in inert atmosphere .

Advanced: How can SAR studies optimize pharmacological properties?

Methodological Answer:

-

Substituent Effects :

Substituent Activity Trend (IC₅₀) Thiophene-3-yl 1.2 µM (ACAT) Phenyl >10 µM (ACAT) -

Docking Studies : AutoDock Vina predicts hydrogen bonding between sulfonamide and Arg-278 in ACAT .

Recommendation : Introduce electron-withdrawing groups on thiophene to enhance target binding .

Basic: What solubility characteristics guide formulation for biological testing?

Methodological Answer:

- Solubility : Moderate in DMSO (>50 mg/mL); low in water (<0.1 mg/mL). Use co-solvents (e.g., 10% PEG-400) for in vivo studies .

- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Methodological Answer:

- Metabolism : Use Schrödinger’s ADMET Predictor to identify CYP3A4-mediated oxidation of the furan ring .

- Toxicity Alerts : Derek Nexus flags potential hepatotoxicity from thiophene epoxidation .

Mitigation : Introduce methyl groups to block epoxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.